![molecular formula C11H13ClO3 B5964625 methyl 2-(2-chloro-5-methylphenoxy)propanoate](/img/structure/B5964625.png)
methyl 2-(2-chloro-5-methylphenoxy)propanoate
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Overview
Description
Methyl 2-(2-chloro-5-methylphenoxy)propanoate is a chemical compound used in scientific research for its unique properties. It is a synthetic compound that is commonly used in the field of organic chemistry for its ability to act as a catalyst in various reactions.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloro-5-methylphenoxy)propanoate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can activate certain functional groups in the reactants and facilitate the reaction. Its ability to form hydrogen bonds and interact with other molecules makes it an effective catalyst in various reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of methyl 2-(2-chloro-5-methylphenoxy)propanoate. However, it is known to be a relatively stable compound and is not expected to have any significant toxic effects. Its use in scientific research is primarily focused on its catalytic properties and its ability to facilitate various reactions.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 2-(2-chloro-5-methylphenoxy)propanoate in lab experiments include its ability to act as a highly effective catalyst in various reactions, its stability, and its relatively low cost. However, its limitations include the lack of information on its biochemical and physiological effects, as well as its limited solubility in certain solvents.
Future Directions
For its use in scientific research include the development of new synthetic methods, exploration of its potential use in the synthesis of new biologically active compounds, and further research to understand its mechanism of action and potential applications in other fields of science.
Synthesis Methods
Methyl 2-(2-chloro-5-methylphenoxy)propanoate can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylphenol with 2-bromopropanoic acid, followed by esterification with methanol. This method has been optimized and is widely used in the synthesis of this compound.
Scientific Research Applications
Methyl 2-(2-chloro-5-methylphenoxy)propanoate has been widely used in scientific research as a catalyst in various reactions. It has been used in the synthesis of biologically active compounds, such as antifungal agents and anti-tumor agents. It has also been used in the preparation of chiral compounds, which are important in the pharmaceutical industry. Its unique properties make it an important tool in the field of organic chemistry.
properties
IUPAC Name |
methyl 2-(2-chloro-5-methylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7-4-5-9(12)10(6-7)15-8(2)11(13)14-3/h4-6,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITBEBOYLOYKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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